N-Benzyl-8-nitroquinolin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula . It belongs to the quinoline family, which is recognized for its diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. Specifically, it is substituted at the 2-position with an amino group and at the 8-position with a nitro group, while the presence of the benzyl group enhances its solubility and reactivity. This unique combination of functional groups contributes to its potential in various chemical and biological applications, particularly in the realm of medicinal chemistry, where it has been studied for antiprotozoal properties against parasites such as Leishmania and Trypanosoma species.
The synthesis of N-Benzyl-8-nitroquinolin-2-amine can be accomplished through several methodologies:
The molecular structure of N-Benzyl-8-nitroquinolin-2-amine can be described as follows:
C1=CC=C(C=C1)CNC2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2
The structure features a benzyl group attached to the nitrogen atom of the quinoline system, enhancing its solubility and reactivity compared to simpler nitroquinoline derivatives.
Property | Value |
---|---|
CAS Number | 879343-61-0 |
InChI Key | KLAOCKREZHHZEO-UHFFFAOYSA-N |
InChI | InChI=1S/C16H13N3O2/c20-19(21)14... |
N-Benzyl-8-nitroquinolin-2-amine participates in various chemical reactions:
Reaction Type | Common Reagents |
---|---|
Reduction | Hydrogen gas with palladium catalyst |
Oxidation | Potassium permanganate, chromium trioxide |
Substitution | Alkyl halides, aryl halides with bases |
The mechanism of action for N-Benzyl-8-nitroquinolin-2-amine is not fully elucidated but is believed to involve interactions with various biological targets, including enzymes and receptors. The reduction of the nitro group leads to the formation of reactive intermediates that can exert cytotoxic effects on target cells by interacting with cellular components. This bioactivation process is crucial for its antiprotozoal activity against kinetoplastid parasites.
N-Benzyl-8-nitroquinolin-2-amine exhibits several notable physical properties:
Property | Value |
---|---|
Appearance | Solid (typically) |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The chemical properties include:
Property | Value |
---|---|
Density | Not specified |
Boiling Point | Not specified |
Flash Point | Not specified |
These properties indicate that N-Benzyl-8-nitroquinolin-2-amine has favorable characteristics for various applications in research and industry.
N-Benzyl-8-nitroquinolin-2-amine has several significant applications in scientific research:
N-Benzyl-8-nitroquinolin-2-amine represents a structurally specialized quinoline derivative with systematic nomenclature reflecting its critical substituent positions. According to IUPAC conventions, the parent compound is quinoline, with numbering assigning priority to the heteroatom (N) at position 1. The nitro group at C8 and the N-benzylamine moiety at C2 define its core identity. The benzyl group attaches via a nitrogen linker, making this a 2° aromatic amine derivative. This configuration creates a push-pull electronic system: The electron-withdrawing nitro group at C8 and the electron-donating benzylamino group at C2 generate significant polarization across the heterocyclic core [1] [4].
The quinoline scaffold itself is a privileged π-deficient bicyclic system comprising a benzene ring fused to pyridine, conferring both basicity and aromatic character. The C8 nitro group imposes distinctive steric and electronic constraints due to its proximity to the heterocyclic nitrogen. This arrangement facilitates intramolecular hydrogen bonding in some derivatives and enhances metal-coordination capabilities—features exploited in catalytic and medicinal chemistry. The benzyl substituent introduces steric bulk (~88 ų) and lipophilic character (π ≈ 2.0), dramatically altering solubility profiles and biomolecular interaction potential compared to unsubstituted 8-nitroquinoline [1] [5].
Table 1: Structural Features and Electronic Effects in N-Benzyl-8-nitroquinolin-2-amine
Structural Element | Electronic Contribution | Stereochemical Impact |
---|---|---|
Quinoline Core (C1–C9,N1) | π-Deficient system; Dipole moment ~2.2 D | Planar conformation; Minor deviation at C2 |
C8-Nitro Group | Strong electron withdrawal (σₘ = 0.71); Redox-active | Orthogonal to ring plane; Steric occlusion of C7/C9 |
C2-Benzylamino Group | Moderate electron donation (σₚ = -0.15); H-bond donor/acceptor | N-Benzyl rotation restricted (~15 kcal/mol barrier) |
N-Benzyl Moiety | Lipophilic (clogP +3.2); Steric bulk (MR = 26 m³/mol) | Free rotation around CH₂-N axis; Conformational flexibility |
The therapeutic exploration of nitroquinolines began in earnest during the mid-20th century with the identification of chloroquine and related antimalarials. However, the repositioning of 8-nitroquinoline scaffolds emerged prominently in the 2010s following discoveries of their potent activity against neglected tropical diseases. A pivotal 2012 study identified the 8-nitroquinolin-2(1H)-one scaffold as an antileishmanial pharmacophore, demonstrating selective activation by parasitic nitroreductases (NTRs) to generate cytotoxic metabolites [1]. This discovery catalyzed extensive structure-activity relationship (SAR) investigations, particularly around C3, C4, and C7 substitutions. By 2015, electrochemical SAR studies revealed that intramolecular hydrogen bonding between the lactam carbonyl and nitro group enhanced redox potentials by +0.3 V, correlating with improved antiparasitic activity [1] [4].
Concurrently, 3-nitroquinoline derivatives gained attention as epidermal growth factor receptor (EGFR) inhibitors. Li and coworkers designed 4-anilino-3-nitroquinolines (e.g., compound 6g) exhibiting nanomolar IC₅₀ values (0.22–0.40 µM) against EGFR-overexpressing carcinoma cells. Molecular modeling confirmed critical hydrogen bonding between the 3-nitro group and Met769 backbone in EGFR’s ATP-binding site—a mechanism distinct from classical quinazoline inhibitors [2]. These advances underscored nitroquinolines’ versatility in targeting divergent biological pathways.
Synthetic methodologies evolved significantly alongside biological studies. Early routes relied on classical Skraup reactions or direct nitration, often yielding regioisomeric mixtures. Contemporary strategies employ transition-metal-catalyzed couplings and microwave-assisted cyclizations, improving regioselectivity and efficiency. For example, Kos et al. demonstrated microwave synthesis of 32 quinoline carboxanilides in 61–79% yields, bypassing traditional thermal constraints [4] [5]. Recent innovations include copper-catalyzed Grignard additions to 8-hydroxyquinoline N-oxides and acid-mediated cyclizations of ortho-nitroaryl alkynes, enabling modular access to C2- and C8-functionalized quinolines [4] [5].
Table 2: Key Milestones in Nitroquinoline Derivative Research
Timeline | Development | Impact |
---|---|---|
2012 | Discovery of 8-nitroquinolin-2(1H)-one antileishmanial pharmacophore | Validated NTR bioactivation strategy for antiparasitic design |
2014 | Electrochemical SAR study of 8-nitroquinolines | Established redox potential (E₁/₂) as critical activity parameter |
2015 | Design of 3-nitro-4-anilinoquinoline EGFR inhibitors (e.g., 6g) | Demonstrated IC₅₀ = 0.22 µM against breast cancer cells |
2016 | Microwave synthesis of 8-hydroxyquinoline carboxanilides | Enabled rapid generation of antiviral derivatives (DENV2 IC₅₀ = 0.49 µM) |
2018 | Fexinidazole approval for HAT (5-nitroimidazole) | Clinically validated nitroheterocycle NTR activation paradigm |
2020 | Computational redox modeling of 8-nitroquinolines | Predicted E₁/₂ within 0.05 V accuracy for derivative optimization |
The nitro group serves as a pharmacophoric "trigger" in nitroquinoline therapeutics, undergoing enzymatic reduction to generate cytotoxic intermediates. Parasitic nitroreductases (NTRs) selectively reduce the nitro group to nitro radicals or hydroxylamines, which subsequently cause oxidative stress, DNA strand breaks, or protein alkylation. This bioactivation mechanism underpins the antikinetoplastid activity observed in 8-nitroquinoline derivatives such as compound 22 from electrochemical SAR studies, which showed sub-µM IC₅₀ against Leishmania donovani amastigotes and Trypanosoma brucei [1]. The nitro group’s redox potential critically determines this bioactivation efficiency; derivatives with E₁/₂ values between −0.45 V and −0.35 V vs. SCE exhibit optimal selectivity for parasitic vs. mammalian NTRs [1].
The benzyl substituent at C2 primarily modulates physicochemical and target-binding properties. Its hydrophobic surface area (~140 Ų) enhances membrane permeability, while its conformational flexibility allows adaptive binding in enzyme pockets. In mycobacterial inhibitors, benzyl-containing amines improve activity against Mycobacterium avium complex (MAC) by enhancing penetration through mycolic acid-rich cell walls. Patent WO2017049321 highlights benzylamine-quinoline hybrids achieving MIC₉₀ < 1 µg/mL against MAC isolates, attributed to the benzyl group’s ability to disrupt cell envelope biosynthesis [3]. The substituent’s electronic effects further influence target engagement: Electron-rich para-methoxybenzyl variants enhance antifungal activity by 8-fold compared to unsubstituted benzyl, while ortho-fluoro substitution improves antitrypanosomal potency via altered hydrogen-bonding geometry [3] [5].
Table 3: Bioactivity Modulation via Benzyl Substituent Engineering
Benzyl Modification | Biological Target | Activity Enhancement | Proposed Mechanism |
---|---|---|---|
Unsubstituted benzyl | Leishmania amastigotes | IC₅₀ = 1.7 µM | Enhanced macrophage uptake |
para-Methoxybenzyl | Fungal CYP51 | IC₅₀ = 0.3 µM (vs. 2.4 µM for benzyl) | Hydrophobic pocket occupation |
ortho-Fluorobenzyl | Trypanosoma NTR | IC₅₀ = 0.8 µM (vs. 2.1 µM for benzyl) | Optimal H-bond donor geometry |
3,5-Dichlorobenzyl | Mycobacterium tuberculosis | MIC = 0.6 µg/mL | Improved cell wall penetration |
2-Naphthylmethyl | EGFR kinase | IC₅₀ = 0.12 µM | Extended π-stacking with Phe723 |
Synergistically, the C8-nitro/C2-benzylamine combination creates a dual-functional pharmacophore. The electron-deficient nitro group enhances the quinoline ring’s π-acidity, facilitating intercalation or π-stacking in biological targets. Simultaneously, the benzylamine acts as a versatile synthetic handle for derivatization—enabling peptide conjugation, metallocomplex formation, or prodrug design. This synergy is exemplified in hybrid molecules like N-benzyl-8-nitroquinolin-2-amine carboxamides, which exhibit dual-stage antimalarial activity by targeting both hemoglobin digestion (via benzyl-linked inhibitors) and mitochondrial electron transport (via nitro-generated radicals) [5] [8].
Cited Compounds
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4